molecular formula C9H10ClNO2 B556780 2-Chloro-D-phenylalanine CAS No. 80126-50-7

2-Chloro-D-phenylalanine

Cat. No.: B556780
CAS No.: 80126-50-7
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-MRVPVSSYSA-N
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Description

2-Chloro-D-phenylalanine is a phenylalanine derivative . It has a molecular weight of 199.634 and a molecular formula of C9H10ClNO2 . It is used in biochemical research .


Synthesis Analysis

The synthesis of L-phenylalanine, which is similar to this compound, has been achieved from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .


Molecular Structure Analysis

The this compound molecule contains a total of 23 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 339.5±32.0 °C at 760 mmHg, and a melting point of 211-213°C . Its flash point is 159.1±25.1 °C .

Safety and Hazards

2-Chloro-D-phenylalanine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

The systematic bioconversion processes for the production of L-phenylalanine from low-cost starting materials aromatic precursors have been designed and constructed . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine, which is similar to 2-Chloro-D-phenylalanine .

Biochemical Analysis

Biochemical Properties

2-Chloro-D-phenylalanine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with several enzymes, including tryptophan hydroxylase and phenylalanine hydroxylase. These enzymes are crucial for the biosynthesis of neurotransmitters such as serotonin and dopamine. The interaction of this compound with these enzymes results in the inhibition of their activity, thereby affecting the production of these neurotransmitters .

Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to and inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction. This inhibition can lead to alterations in cellular responses to external stimuli, highlighting the importance of this compound in modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of tryptophan hydroxylase by this compound leads to a decrease in serotonin levels, which can impact mood regulation and other physiological processes .

Moreover, this compound has been observed to affect gene expression by altering the activity of transcription factors. This can result in changes in the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis. The compound’s impact on cellular metabolism is also noteworthy, as it can influence the metabolic flux of amino acids and other metabolites, thereby affecting overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of enzymes such as tryptophan hydroxylase and phenylalanine hydroxylase, this compound prevents the conversion of tryptophan to serotonin and phenylalanine to tyrosine, respectively . This inhibition disrupts the biosynthesis of key neurotransmitters, leading to downstream effects on cellular function.

Additionally, this compound can modulate the activity of kinases and other signaling proteins by binding to their regulatory domains. This binding can either inhibit or activate these proteins, depending on the specific interaction, thereby influencing various signaling pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and alterations in gene expression.

In in vitro studies, the temporal effects of this compound have been observed to include initial inhibition of enzyme activity, followed by gradual changes in cellular metabolism and gene expression. In in vivo studies, the compound’s effects can persist for extended periods, depending on factors such as dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound can effectively inhibit enzyme activity without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis .

Threshold effects have been observed in studies where a specific dosage range results in maximal inhibition of enzyme activity, beyond which no further increase in inhibition is observed. Additionally, high doses of this compound can lead to adverse effects such as neurotoxicity and hepatotoxicity, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. The compound interacts with enzymes such as phenylalanine hydroxylase and tryptophan hydroxylase, which are key players in the metabolism of phenylalanine and tryptophan, respectively . These interactions can influence the metabolic flux of these amino acids, leading to changes in the levels of downstream metabolites such as tyrosine and serotonin.

Furthermore, this compound can affect the activity of other enzymes involved in amino acid catabolism and anabolism, thereby impacting overall metabolic homeostasis. The compound’s effects on metabolic pathways are complex and multifaceted, reflecting its broad range of interactions with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various proteins, including enzymes and signaling molecules, influencing its localization and accumulation.

The distribution of this compound within tissues is also influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. In the brain, for example, the compound can cross the blood-brain barrier and accumulate in regions involved in neurotransmitter synthesis, thereby exerting its effects on neuronal function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, this compound interacts with enzymes and signaling proteins, modulating their activity and function.

In the mitochondria, this compound can influence mitochondrial bioenergetics and oxidative stress, leading to changes in cellular metabolism. Additionally, the compound can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins, affecting gene expression and cellular responses .

Properties

IUPAC Name

(2R)-2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-D-phenylalanine
Reactant of Route 2
2-Chloro-D-phenylalanine
Reactant of Route 3
2-Chloro-D-phenylalanine
Reactant of Route 4
2-Chloro-D-phenylalanine
Reactant of Route 5
2-Chloro-D-phenylalanine
Reactant of Route 6
2-Chloro-D-phenylalanine

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